N-(4-(naphthalen-1-yl)thiazol-2-yl)-3-tosylpropanamide
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Overview
Description
“N-(4-(naphthalen-1-yl)thiazol-2-yl)-3-tosylpropanamide” is a complex organic compound. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The compound also features a thiazole ring, which is a type of heterocycle that includes nitrogen and sulfur atoms . The “tosyl” part refers to the tosyl group (CH3C6H4SO2), which is derived from toluenesulfonic acid .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the naphthalene and thiazole rings, along with the tosyl group and the amide linkage. These functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide linkage might be susceptible to hydrolysis, while the aromatic rings might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the amide linkage might increase its stability and affect its solubility .Scientific Research Applications
Antimicrobial Activity
N-(naphthalen-1-yl)propanamide derivatives, including structures similar to N-(4-(naphthalen-1-yl)thiazol-2-yl)-3-tosylpropanamide, have been studied for their antimicrobial properties. These compounds have shown notable activity against various bacteria and fungi species. For instance, specific derivatives exhibited antifungal activity comparable to ketoconazole and anti-gram-positive bacterial activity at half the potency of chloramphenicol. One compound displayed anti-gram-negative bacterial activity against Yersinia enterocolitica (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Cytotoxic and Antiproliferative Activities
The cytotoxic and antiproliferative properties of N-(naphthalen-1-yl)propanamide derivatives have been extensively studied. Compounds with similar structures have displayed significant cytotoxic activity against various cancer cell lines, including HL-60 human leukemia cells, THP-1 human monocytic leukemia cells, and NIH/3T3 mouse embryonic fibroblast cells (Dawbaa, Evren, Cantürk, & Yurttaş, 2021). Furthermore, these compounds have shown promise as anti-proliferative agents against specific cancer cell lines (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-16-9-11-18(12-10-16)30(27,28)14-13-22(26)25-23-24-21(15-29-23)20-8-4-6-17-5-2-3-7-19(17)20/h2-12,15H,13-14H2,1H3,(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWLFFVUBGTBCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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